1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide is a complex organic compound that features a unique combination of benzodioxin, pyrazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the [3+2] cycloaddition reaction, where an azide and an alkyne react to form the triazole ring . The benzodioxin moiety can be introduced through a nucleophilic substitution reaction involving catechol and ethylene oxide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and pyrazole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzodioxin moiety can yield quinones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticoronaviral agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biomolecular targets, increasing its binding affinity . The benzodioxin moiety can interact with hydrophobic pockets in proteins, enhancing its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-5-ethoxy-isatin: This compound also features a benzodioxin moiety and has shown anticoronaviral activity.
1,2,3-Triazoles: These compounds share the triazole ring and are known for their stability and ability to form hydrogen bonds.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide is unique due to its combination of benzodioxin, pyrazole, and triazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-28(12-17-11-19(25-24-17)16-7-3-2-4-8-16)23(30)20-14-29(27-26-20)13-18-15-31-21-9-5-6-10-22(21)32-18/h2-11,14,18H,12-13,15H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVHHPDCRVLVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2=CC=CC=C2)C(=O)C3=CN(N=N3)CC4COC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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